2-Amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid
Description
2-Amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid is a non-proteinogenic amino acid characterized by a phenyl ring substituted with chlorine, fluorine, and a methyl group at positions 2, 6, and 3, respectively. Its structural uniqueness arises from the combination of halogen atoms and an alkyl group, which influence its electronic, steric, and physicochemical properties.
Properties
IUPAC Name |
2-amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2/c1-5-2-3-7(12)6(9(5)11)4-8(13)10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMSNQDGPTUHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CC(C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative, such as 2-chloro-6-fluoro-3-methylbenzene.
Nitration: The benzene derivative undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Amino Acid Formation: The resulting amine is then subjected to a Strecker synthesis, where it reacts with potassium cyanide and ammonium chloride to form the corresponding amino acid.
Industrial Production Methods
Industrial production of 2-Amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique substitution pattern on the phenyl ring allows for diverse reactivity, making it valuable in synthetic organic chemistry.
Biology
In biological research, 2-Amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid acts as a precursor for biologically active compounds . Its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions enables it to modulate enzyme activities and influence cellular signaling pathways .
Medicine
The compound shows potential as a pharmaceutical intermediate , particularly in the development of drugs targeting specific receptors. Its unique structure may allow it to act as an agonist or antagonist at certain biological targets, which is crucial for drug design and development .
Case Studies and Research Findings
- Pharmacological Studies : Research has indicated that derivatives of this compound exhibit significant biological activity. For instance, studies have shown its potential in modulating neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders .
- Material Science Applications : The compound is also explored for its utility in developing new materials with specific electronic properties due to the presence of halogen substituents (chlorine and fluorine), which can affect the electronic distribution within the molecule .
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Amino-3-(thiophen-2-yl)propanoic Acid
- Structural Differences : Replaces the chlorinated fluoromethylphenyl group with a thiophene ring.
- Biocatalytic Behavior : Demonstrated stereoselective biotransformation via ammonia elimination using SwCNTNH2-PAL biocatalysts at room temperature, achieving high enantiomeric excess (ee) in batch reactions .
(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic Acid
- Structural Differences: Features a 6-fluoroindole moiety and a Boc-protected amino group.
- Functional Implications : The indole ring’s planar structure and fluorine substitution enhance binding to aromatic receptors, while the Boc group improves solubility in organic solvents .
- Comparison: Unlike the target compound, this derivative’s indole system may confer fluorescence properties, useful in probing biological systems.
(S)-2-Amino-3-(methylamino)-propanoic Acid
- Structural Differences: Substitutes the aromatic ring with a methylamino group.
- Physicochemical Properties: The aliphatic methylamino group increases basicity (pKa ~10.5) compared to the target compound’s weakly acidic aromatic system (estimated pKa ~2–3 for the carboxylic acid group).
- Biological Relevance: Methylamino derivatives are often precursors for peptidomimetics but lack the halogen-driven selectivity seen in the target compound .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Biocatalytic Efficiency : The thiophene analog’s successful biocatalysis suggests that the target compound’s halogenated aromatic system may require optimized reaction conditions (e.g., lower temperature or modified catalysts) to mitigate steric interference.
- Halogen Effects: Chlorine and fluorine in the target compound likely enhance binding to halogen-bonding domains in proteins, a feature absent in non-halogenated analogs like the methylamino derivative .
- Synthetic Challenges: The Boc-protected indole derivative’s stability highlights the need for similar protective strategies in synthesizing the target compound, given its reactive amino and carboxylic acid groups.
Biological Activity
2-Amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid, also known as a derivative of phenylalanine, is an amino acid characterized by its unique substitution pattern on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The compound's structure includes an amino group, a carboxylic acid group, and a substituted phenyl ring, which plays a crucial role in its biological interactions. The presence of chlorine and fluorine atoms on the aromatic ring influences its reactivity and biological profile.
| Property | Value |
|---|---|
| IUPAC Name | 2-amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid |
| Molecular Formula | C10H11ClFNO2 |
| Molecular Weight | 221.65 g/mol |
| CAS Number | 1259983-62-4 |
The biological activity of 2-Amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. These interactions can modulate enzyme activities and influence signaling pathways within cells. The compound may act as an agonist or antagonist at specific receptors, depending on its concentration and the presence of other cellular components.
Antimicrobial Activity
Recent studies have indicated that derivatives of amino acids, including 2-Amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid, exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including E. coli and S. aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Cytotoxicity
In vitro studies have demonstrated that this compound can exhibit cytotoxic effects on cancer cell lines. For example, compounds derived from 2-Amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid were evaluated for their IC50 values against human leukemia cells, showing promising results that suggest potential for development as anticancer agents.
Neuroprotective Effects
Research has indicated that certain derivatives may possess neuroprotective properties, potentially providing therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's. The antioxidant activity associated with these compounds is thought to mitigate oxidative stress in neuronal cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various amino acid derivatives, finding that those with halogen substitutions displayed enhanced activity against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing efficacy .
- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of amino acid derivatives in human cancer cell lines. The results indicated that modifications to the side chain significantly influenced the compounds' potency against leukemia cells .
Q & A
Q. Methodological Answer :
- NMR : H and C NMR can resolve aromatic proton environments and confirm the chloro-fluoro-methyl substitution pattern. F NMR is critical for detecting fluorine-specific deshielding effects .
- Mass Spectrometry (HRMS) : High-resolution ESI-MS validates molecular weight and fragmentation pathways, distinguishing isotopic patterns from chlorine/fluorine .
- X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding) in crystalline forms .
Advanced: How to resolve contradictions in thermodynamic data (e.g., solubility, stability)?
Methodological Answer :
Contradictions often arise from variations in experimental conditions (pH, temperature, ionic strength). Replicate studies under controlled conditions (e.g., using USP buffer systems) are essential. For solubility, employ isothermal titration calorimetry (ITC) or dynamic light scattering (DLS) to measure aggregation tendencies. Thermodynamic stability can be assessed via differential scanning calorimetry (DSC) and compared with computational hydration free energy models .
Advanced: How do halogen substituents influence bioactivity in enzyme inhibition studies?
Methodological Answer :
The chloro and fluoro groups introduce steric hindrance and electron-withdrawing effects, altering binding affinity to enzymatic active sites. For example:
- Fluorine : Enhances metabolic stability via C-F bond strength and modulates pKa of adjacent functional groups.
- Chlorine : Increases lipophilicity, improving membrane permeability.
Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding constants () with target enzymes (e.g., aminotransferases). Molecular dynamics simulations can further elucidate halogen bonding interactions .
Advanced: What frameworks study its role as a precursor in multicomponent reactions (MCRs)?
Methodological Answer :
Design MCRs (e.g., Ugi or Passerini reactions) by leveraging the amino and carboxylic acid moieties. Reaction monitoring via in-situ FTIR or LC-MS tracks intermediate formation. Optimize catalyst systems (e.g., Lewis acids like ZnCl) to enhance reaction efficiency. Computational tools like CRN (Chemical Reaction Network) analysis can model competing pathways and identify rate-limiting steps .
Basic: What strategies improve solubility for in vitro bioassays?
Q. Methodological Answer :
- Salt Formation : Dihydrochloride salts enhance aqueous solubility, as seen in structurally similar amino acid derivatives .
- Co-Solvents : Use DMSO-water mixtures (<1% DMSO) to maintain biocompatibility.
- Micellar Systems : Incorporate surfactants (e.g., Tween-80) for hydrophobic derivatives. Validate solubility via nephelometry or UV-Vis spectroscopy .
Advanced: How to design kinetic studies for degradation under physiological conditions?
Methodological Answer :
Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline. Monitor degradation via HPLC-MS/MS, quantifying half-life () and identifying hydrolytic/byproduct profiles. Apply Arrhenius kinetics to extrapolate shelf-life predictions. For photodegradation, use USP-NF light exposure protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
